

# The Pharmacological Profile of T0901317: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: T900607

Cat. No.: B1681203

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## Abstract

T0901317 is a potent, synthetic agonist of the Liver X Receptors (LXR $\alpha$  and LXR $\beta$ ), nuclear receptors that play a pivotal role in the transcriptional regulation of lipid metabolism and inflammation. While initially investigated for its potential in treating atherosclerosis due to its role in promoting reverse cholesterol transport, its complex pharmacological profile, including off-target effects and induction of lipogenesis, has made it a critical tool for dissecting the intricate signaling pathways governed by LXRs. This technical guide provides an in-depth overview of the pharmacological properties of T0901317, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and downstream effects.

## Mechanism of Action and Receptor Engagement

T0901317 exerts its primary effects by binding to and activating LXR $\alpha$  and LXR $\beta$ . Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.<sup>[1]</sup> This activation initiates a cascade of events that influence cholesterol homeostasis, fatty acid metabolism, and inflammatory responses.

Beyond its potent LXR agonism, T0901317 exhibits promiscuity, interacting with other nuclear receptors. Notably, it also functions as an agonist for the Farnesoid X Receptor (FXR) and the

Pregnane X Receptor (PXR), and as a dual inverse agonist for the Retinoic acid receptor-related Orphan Receptors  $\alpha$  and  $\gamma$  (ROR $\alpha$  and ROR $\gamma$ ).<sup>[2][3][4]</sup> This polypharmacology is crucial to consider when interpreting experimental results obtained using this compound.

## Quantitative Receptor Binding and Activity Data

The following tables summarize the reported binding affinities and functional potencies of T0901317 for its various molecular targets.

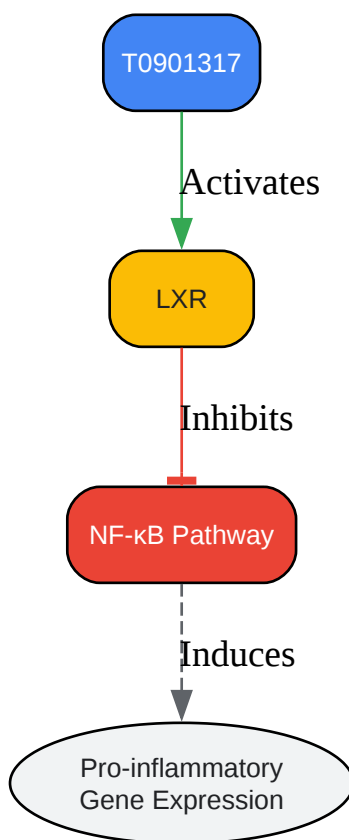
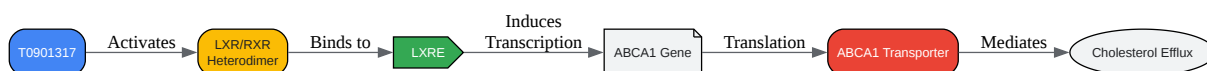
Target	Parameter	Value	Species	Assay Type	Reference
LXR $\alpha$	EC50	20 nM	Not Specified	Cell reporter assay	<a href="#">[2]</a> <a href="#">[5]</a>
LXR $\alpha$	EC50	~50 nM	Not Specified	Not Specified	
LXR $\alpha$	Kd	7 nM	Not Specified	Not Specified	
LXR $\alpha$	pIC50	7.89	Human	Displacement of [3H]T090131 7	<a href="#">[6]</a>
LXR $\beta$	Kd	22 nM	Not Specified	Not Specified	
LXR $\beta$	pIC50	8.05	Human	Displacement of [3H]T090131 7	<a href="#">[6]</a>
LXR $\beta$	EC50	11 nM	Human	Reporter transactivation assay (COS7 cells)	<a href="#">[2]</a>
LXR $\beta$	EC50	16 nM	Human	Reporter assay (CHO cells)	<a href="#">[2]</a>
FXR	EC50	5 $\mu$ M	Not Specified	Not Specified	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
ROR $\alpha$	Ki	132 nM	Not Specified	Not Specified	<a href="#">[2]</a> <a href="#">[5]</a>
ROR $\gamma$	Ki	51 nM	Not Specified	Not Specified	<a href="#">[2]</a> <a href="#">[5]</a>

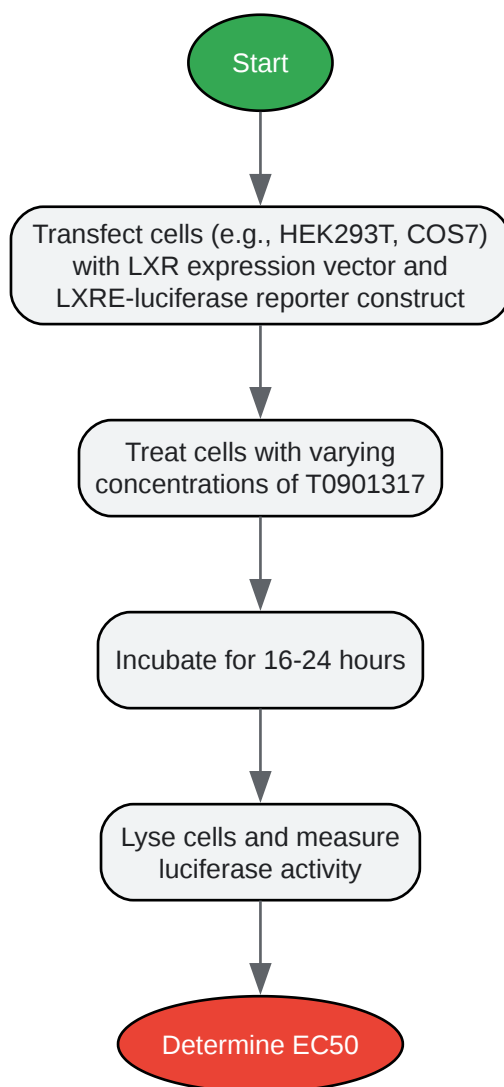
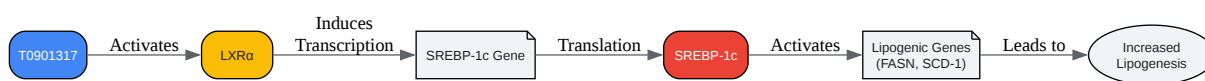
## Core Signaling Pathways Modulated by T0901317

The activation of LXRs by T0901317 triggers a complex network of signaling pathways. The primary and most well-characterized pathway involves the regulation of cholesterol metabolism. Additionally, T0901317 influences inflammatory and lipogenic pathways.

## LXR-Mediated Reverse Cholesterol Transport

A primary consequence of LXR activation by T0901317 is the induction of genes involved in reverse cholesterol transport, the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion. A key target gene is the ATP-binding cassette transporter A1 (ABCA1), which facilitates the efflux of cellular cholesterol to lipid-poor apolipoprotein A-I (ApoA-I).<sup>[2][7]</sup>





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